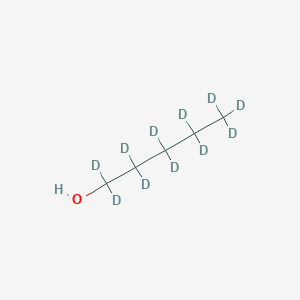

1-戊烷-d11-醇

概述

描述

Synthesis Analysis

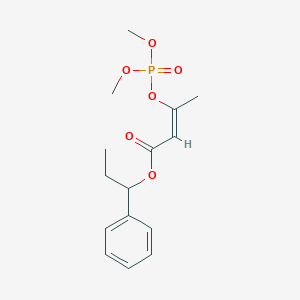

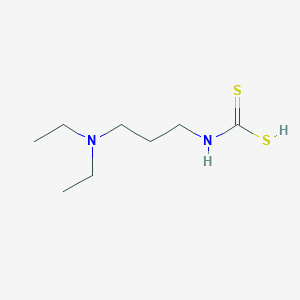

The synthesis of compounds related to 1-Pentan-d11-ol involves various chemical reactions, including the formation of pentacoordinate 1,2-oxastibetanes, which are synthesized through the reaction of bromo-2-hydroxyalkylstiboranes with NaH. These compounds are considered as potential intermediates in the reactions of stibonium ylides with carbonyl compounds . Additionally, the synthesis of 1-(propylsulfanyl)pentan-2-ol, a related compound, is achieved by reacting 1-propanethiol with 1-bromopentan-2-ol, which can then be further reacted with formaldehyde and secondary amines to produce 2-aminomethyloxy derivatives .

Molecular Structure Analysis

The molecular structure of pentacoordinate 1,2-oxastibetanes, which are structurally related to 1-Pentan-d11-ol, has been elucidated using X-ray crystallographic analyses. These analyses reveal a distorted trigonal bipyramidal structure with smaller C-Sb-O angles in the four-membered ring around antimony compared to the C-P-O angle of pentacoordinate 1,2-oxaphosphetane. NMR spectroscopy further supports the trigonal bipyramidal structure in solution .

Chemical Reactions Analysis

The thermolysis of pentacoordinate 1,2-oxastibetanes has been studied, showing that the reaction conditions can control the reactivity of these compounds. For example, the thermolysis of 3-phenyl-1,2-oxastibetane can yield oxirane with retention of configuration or with inversion of configuration and olefin formation, depending on the presence of LiBr or LiBPh4 . In the context of 1-pentanol, which shares the pentanol moiety with 1-Pentan-d11-ol, its radicals undergo decomposition and isomerization, and its pyrolysis has been studied using quantum chemistry calculations and kinetic modeling to understand the conversion and product selectivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Pentan-d11-ol can be inferred from studies on similar compounds. For instance, 1-pentanol, when used as a fuel blend with diesel and biodiesel, affects engine performance and emissions. The addition of 1-pentanol increases brake specific fuel consumption and exhaust gas temperature while decreasing brake thermal efficiency. It also impacts CO, HC, and NOx emissions due to its higher latent heat of evaporation and the resulting cooling effect . These properties are crucial for understanding the behavior of 1-Pentan-d11-ol in various applications, including its potential use as a fuel additive or solvent.

科学研究应用

吸附研究

已经研究了戊烷-1-醇在薄金膜电极上的吸附,证明了它与金和汞表面的相互作用。这项研究提供了戊烷-1-醇在金属表面的化学行为的见解,这与电化学和表面科学中的各种应用相关 (Tucceri 和 Posadas,1987)。

合成和性质

戊烷-1-醇已用于合成 1-(丙基硫烷基)戊烷的氨甲氧基衍生物,这些衍生物被测试为抗菌添加剂和防腐剂。这证明了戊烷-1-醇衍生物在制药和工业应用中的潜力 (Dzhafarov 等,2010)。

环境和健康监测

已经对工作场所空气中戊烷-1-醇的测定进行了研究,强调了它在职业安全和健康中的重要性。这项研究对于了解与戊烷-1-醇接触相关的环境影响和健康风险至关重要 (Zielinski、Twardowska 和 Kucharska,2019)。

燃烧和热解

关于 1-戊醇的热解和燃烧的研究为理解其在热过程中的行为提供了有价值的数据,这与能源生产和环境科学相关 (Van de Vijver 等,2018)。

催化和反应研究

戊烯在钯表面吸附和涉及戊烷-1-醇的催化反应的研究提供了对其在催化和化学反应中作用的见解,这对于工业化学和材料科学很有用 (Doyle、Shaikhutdinov 和 Freund,2004)。

生态相容性溶剂应用

戊烷-1-醇已被评估为钯催化的直接芳基化中的生态相容性溶剂,突出了其作为有机合成中传统溶剂的更环保替代品的潜力 (Bensaid 等,2011)。

氧化研究

使用各种试剂对戊烷-1-醇进行氧化研究,提供了对其化学反应性的见解,这对于理解其在各种化学环境中的行为非常重要 (Karunakaran 和 Suresh,2004)。

安全和危害

1-Pentan-d11-ol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and using personal protective equipment .

Relevant Papers There are several papers related to 1-Pentan-d11-ol. For instance, a paper titled “Recent Advances in the Synthetic Chemistry of Bicyclo [1.1.1]pentane” discusses the synthetic chemistry of Bicyclo [1.1.1]pentane . Another paper titled “Direct catalytic asymmetric synthesis of α-chiral bicyclo [1.1.1]pentanes” reports a one-step three-component radical coupling of propellane to afford diverse functionalized bicyclopentanes .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584004 | |

| Record name | (~2~H_11_)Pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentan-d11-ol | |

CAS RN |

126840-22-0 | |

| Record name | (~2~H_11_)Pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126840-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

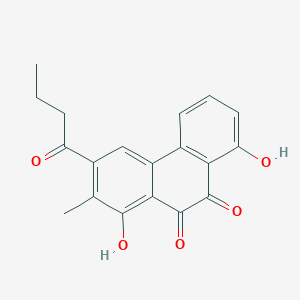

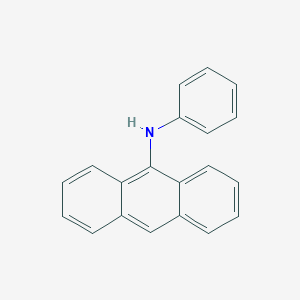

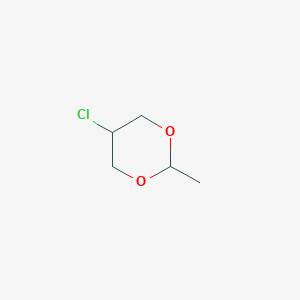

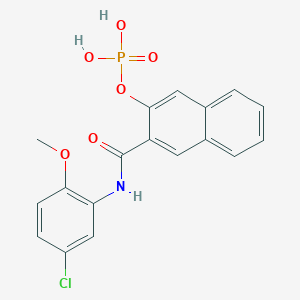

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

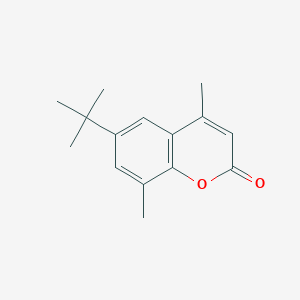

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。